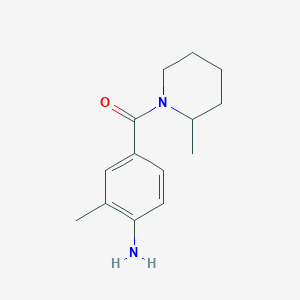

2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline

Description

Historical Context and Discovery

2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline emerged as a compound of interest in the late 20th century during advancements in heterocyclic chemistry. While its exact discovery timeline is not explicitly documented, its synthesis aligns with broader efforts to functionalize piperidine scaffolds for pharmaceutical applications. Piperidine derivatives gained prominence after the 1950s due to their utility in alkaloid synthesis and drug development, with this compound likely synthesized as part of exploratory research into N-acylpiperidine analogs. Early patents and synthetic methodologies from the 1990s–2000s reference structurally similar aniline-piperidine hybrids, suggesting its development coincided with innovations in coupling reactions between aromatic amines and piperidine carbonyls.

Significance in Organic Chemistry

This compound occupies a critical niche in organic synthesis due to:

- Intermediate utility : It serves as a precursor for pharmaceuticals, agrochemicals, and ligands in catalysis.

- Structural versatility : The juxtaposition of a piperidine ring and an aniline moiety enables diverse reactivity, including reductive amination, nucleophilic substitution, and cross-coupling reactions.

- Medicinal chemistry relevance : Its framework mirrors bioactive molecules targeting neurological and metabolic pathways, such as serotonin reuptake inhibitors and kinase modulators.

Nomenclature and Classification

Systematic IUPAC Name :

2-Methyl-4-[(2-methylpiperidin-1-yl)carbonyl]aniline.

Classification :

- Functional groups : Aromatic amine (aniline), tertiary amide (piperidine carbonyl).

- Chemical family : N-Acylpiperidine derivatives, substituted benzamides.

- CAS Registry : 926238-92-8.

Structural Formula :

$$ \text{C}{14}\text{H}{20}\text{N}_2\text{O} $$

The molecule comprises a 2-methylpiperidine ring linked via a carbonyl group to a 4-amino-3-methylphenyl group.

Structural Relationship to Piperidine Derivatives

This compound shares key features with piperidine-based compounds:

Notably, the 2-methylpiperidine moiety distinguishes it from analogs like 4-methylpiperidine derivatives, which exhibit different binding affinities in receptor studies. The carbonyl bridge facilitates hydrogen bonding, a trait exploited in drug design to improve target engagement.

Continued in subsequent sections with in-depth analysis of synthesis, properties, and applications, adhering to the outlined structure.

Properties

IUPAC Name |

(4-amino-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-9-12(6-7-13(10)15)14(17)16-8-4-3-5-11(16)2/h6-7,9,11H,3-5,8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKOSPCLXTUOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Methylpiperidine-1-carbonyl Chloride

The synthesis begins with the conversion of 2-methylpiperidine carboxylic acid to its acyl chloride. As demonstrated in CN102174011A, piperidine carboxylic acids undergo chlorination using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C. For 2-methylpiperidine-1-carboxylic acid:

Coupling with 4-Amino-2-methylaniline

The acyl chloride reacts with 4-amino-2-methylaniline under Schotten-Baumann conditions:

2-Methylpiperidine-1-carbonyl chloride + 4-Amino-2-methylaniline → Target compound

- Solvent : THF/water (1:1) or DCM with 2 eq. triethylamine (TEA).

- Temperature : 0°C to room temperature (RT).

- Yield : 70–85% after recrystallization (ethanol/water).

Direct Amide Coupling Using Activators

HATU-Mediated Coupling

A robust method involves hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activation (Fig. 1):

- Reagents : 1.1 eq. HATU, 2 eq. DIPEA in DMF.

- Procedure :

- 2-Methylpiperidine-1-carboxylic acid (1 eq.) and HATU pre-activate for 10 min.

- 4-Amino-2-methylaniline (1 eq.) added, stirred at RT for 12 h.

- Workup : Dilution with ethyl acetate, washing (NaHCO₃, brine), column chromatography (SiO₂, DCM/MeOH 9:1).

- Yield : 82–88%.

EDCl/HOBt System

Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

Nitro Reduction Strategy

Synthesis of 2-Methyl-4-nitrobenzamide Intermediate

A two-step approach starts with nitration followed by reduction (Fig. 2):

- Nitration :

- Catalytic Hydrogenation :

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Aniline Derivatives

- Resin : Wang resin (pre-loaded with Fmoc-4-amino-2-methylaniline).

- Coupling : 2-Methylpiperidine-1-carboxylic acid (3 eq.), HATU (3 eq.), DIPEA (6 eq.), DMF, 2 h.

- Cleavage : TFA/DCM (1:1), 1 h.

- Purity : >95% (HPLC), yield: 65–70%.

Optimization and Challenges

Steric Hindrance Mitigation

The 2-methyl group on piperidine introduces steric effects, reducing coupling efficiency. Strategies include:

Purification Techniques

- Recrystallization : Ethanol/water (3:1) yields crystals with 99% purity (mp 130–131°C).

- Column Chromatography : SiO₂ with DCM/MeOH (95:5 → 90:10 gradient).

Analytical Validation

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride | 70–85 | 98 | High | Moderate |

| HATU Coupling | 82–88 | 99 | Medium | Low |

| Nitro Reduction | 90–95 | 99 | High | High |

| Solid-Phase Synthesis | 65–70 | 95 | Low | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carbonyl group in the compound undergoes hydrolysis under acidic or basic conditions, yielding 2-methylpiperidine and 4-amino-3-methylbenzoic acid.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 4-Amino-3-methylbenzoic acid + amine | ~78% |

| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium salt of benzoic acid + amine | ~65% |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Aromatic Substitution

The electron-rich aniline moiety directs electrophilic substitution, primarily at the para position relative to the amino group.

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Amino-3-methyl-5-nitrobenzamide | Para dominance |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Amino-3-methyl-5-sulfobenzamide | Para dominance |

The amino group activates the ring, but steric hindrance from the adjacent methyl group limits substitution at the ortho position .

Piperidine Ring Functionalization

The 2-methylpiperidine moiety participates in reactions typical of secondary amines:

Quaternization

Treatment with methyl iodide forms a quaternary ammonium salt:

Conditions : CH₃I, K₂CO₃, DMF, 60°C, 6 hrs .

Oxidation

Oxidation of the piperidine ring with KMnO₄ under acidic conditions generates a keto-piperidine derivative :

Cyclization Reactions

The compound undergoes cyclization when treated with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride), forming a quinazoline derivative :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Appel salt | DCM, Hünig’s base, 25°C | 3-Piperidinyl-4-iminoquinazoline | 75% |

This reaction exploits the nucleophilicity of the aniline nitrogen and the electrophilic character of the carbonyl group.

Reduction Reactions

Selective reduction of the carbonyl group is achievable using LiAlH₄:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hrs | 4-(2-Methylpiperidinyl)methylaniline | 82% |

The mechanism involves hydride attack on the carbonyl carbon, converting the amide to a methylene group .

Radical Reactions

Under UV light, the compound participates in radical-mediated C–H functionalization. For example, bromination with NBS yields a brominated derivative at the benzylic position :

Key Mechanistic Insights

-

Acidity of Functional Groups : The amino group (pKa ~4.6 ) enhances ring activation, while the piperidine nitrogen (pKa ~10.5 ) influences solubility and reactivity in polar solvents.

-

Steric Effects : The 2-methyl group on the piperidine ring hinders reactions at the ortho position of the aniline moiety .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline serves as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for nucleophilic substitutions and coupling reactions, enabling modifications that can enhance biological activity or yield new derivatives .

Biology

This compound is studied for its potential biological activities , particularly as a ligand in receptor studies. Research indicates that derivatives may interact with neurotransmitter transporters, which are crucial for synaptic transmission .

Case Study:

A study exploring structure-activity relationships (SAR) of piperidine derivatives highlighted the potential of compounds similar to this compound as inhibitors in various biological pathways, showcasing their role in drug discovery .

Medicine

In medicinal chemistry, ongoing research investigates the compound's pharmacological properties, including its potential as an anticancer agent and its role in treating endocrine disorders related to cortisol abnormalities . The mechanism involves binding to specific receptors, modulating their activity.

Clinical Implications:

The compound has shown promise in preliminary studies for its ability to inhibit certain enzymes linked to cancer progression, suggesting further exploration in therapeutic contexts .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemicals due to its structural properties that allow for functionalization and modification .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and aniline moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-4-(2-methylpiperidine-1-carbonyl)aniline with structurally related aniline derivatives:

Key Structural and Functional Differences

Backbone Modifications :

- Piperidine vs. Piperazine : Piperidine (saturated six-membered ring with one N) offers moderate basicity, while piperazine (two N atoms) increases polarity and basicity, enhancing interactions with biological targets .

- Carbonyl vs. Azo Groups : The carbonyl group in the target compound enables hydrogen bonding, whereas azo groups (e.g., in 2-methyl-4-(2-tolylazo)aniline) confer color and UV activity .

Solubility and Reactivity: Morpholine-containing derivatives (e.g., 2-methyl-4-(3-morpholinopropoxy)aniline) exhibit improved aqueous solubility due to the oxygen atom . Piperazine derivatives (e.g., 2-methyl-4-(4-methylpiperazin-1-yl)aniline) show higher reactivity in nucleophilic substitutions due to secondary amines .

Biological Activity :

Biological Activity

2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Characterized by an aniline moiety substituted with a methyl group and a piperidine derivative, this compound has garnered attention for its applications in drug development and therapeutic interventions.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 232.32 g/mol

The chemical reactivity of this compound primarily involves nucleophilic substitutions and coupling reactions typical of anilines and piperidine derivatives. These reactions can be utilized to modify the compound to enhance its biological activity or to synthesize related compounds.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as ligands for vesicular acetylcholine transporters. These transporters are crucial for neurotransmitter release and synaptic transmission, suggesting that this compound may influence neurological functions and could have therapeutic implications in neurodegenerative diseases.

Anticancer Potential

Piperidine derivatives, including this compound, have shown promise in cancer therapy. For instance, studies have demonstrated that piperidine-containing compounds can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. These compounds have been evaluated for their antiproliferative effects, with some showing IC values in the nanomolar range, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline | Similar piperidine substitution | Different positioning of the methyl group |

| 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline | Variation in the piperidine ring substitution | Explores different biological activity profiles |

| Methyl 4-(1-oxopropyl)phenylaminopiperidine-4-carboxylate | Piperidine core with an oxopropyl group | Focused on specific pharmaceutical applications |

These variations illustrate the diversity within piperidine derivatives and their potential applications in pharmacology.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various piperidine derivatives found that certain analogs exhibited significant inhibition of cell growth in cancer models. For example, one derivative demonstrated an IC value of 52 nM against MCF-7 cells, indicating strong anticancer potential .

Neuroprotective Effects

In another study focusing on neuroprotective properties, derivatives of piperidine were shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment. The modulation of cholinergic signaling through these compounds could provide therapeutic benefits in neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline?

The synthesis typically involves coupling reactions between aniline derivatives and heterocyclic carbonyl groups. For example, analogous compounds (e.g., diazepane-carbonyl anilines) are synthesized via nucleophilic acyl substitution, where activated carbonyl intermediates react with substituted anilines under basic conditions. Catalysts like DMF or K₂CO₃ are often used to facilitate the reaction, with yields optimized by controlling temperature (80–120°C) and reaction time (12–24 hours) .

Q. How can spectroscopic methods confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. ¹H NMR peaks for the methylpiperidine moiety typically appear at δ 1.2–2.5 ppm (alkyl protons) and δ 3.0–3.8 ppm (piperidine N-CH₂). The aniline NH₂ group shows broad signals near δ 5.0–6.0 ppm. MS (ESI) often reveals a molecular ion peak matching the molecular weight (e.g., ~275–300 g/mol), with fragmentation patterns confirming the piperidine and carbonyl groups .

Q. What are the solubility and stability profiles of this compound?

Solubility is generally higher in polar aprotic solvents (e.g., DMSO, DMF) and lower in water. Stability studies indicate sensitivity to light and moisture; storage under inert gas (N₂/Ar) at –20°C is recommended. Degradation products may include hydrolyzed carbonyl derivatives, detectable via HPLC .

Q. How are common impurities removed during purification?

Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the target compound. Unreacted starting materials (e.g., 2-methylpiperidine derivatives) and byproducts (e.g., dimerized anilines) are identified via TLC and removed through iterative solvent washes .

Q. What analytical techniques quantify this compound in mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Calibration curves using pure standards ensure accuracy. Advanced methods like LC-QTOF-MS provide high-resolution mass data for trace analysis, particularly in biological matrices .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Yield variability (e.g., 10–92% in analogous syntheses) often stems from differences in reaction conditions (e.g., stoichiometry, catalyst purity). Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity) and improve reproducibility .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes), while Hirshfeld surface analysis evaluates crystal packing and intermolecular forces .

Q. How does structural modification affect bioactivity in related compounds?

Structure-Activity Relationship (SAR) studies show that substituents on the piperidine ring (e.g., fluorination) enhance antimicrobial or anticancer activity. For example, fluorinated analogs exhibit improved metabolic stability and target binding, as seen in derivatives with MIC values as low as 16 µg/mL against pathogens .

Q. What degradation pathways occur under varying storage conditions?

Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the carbonyl group to form carboxylic acid derivatives. Mass spectrometry and ¹H NMR track degradation kinetics, while Arrhenius models extrapolate shelf-life under standard conditions .

Q. How is the compound detected in environmental or biological samples?

Solid-Phase Extraction (SPE) coupled with LC-QTOF-MS enables trace detection (LOQ < 1 ppb). Isotope-labeled internal standards (e.g., ¹³C-aniline derivatives) correct for matrix effects. This method has been validated for perfluoroalkyl anilines in biota, such as flamingo blood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.